Product packaging for 4-Chloro-5-hydroxynicotinic acid(Cat. No.:)

4-Chloro-5-hydroxynicotinic acid

Cat. No.: B1647715
M. Wt: 173.55 g/mol
InChI Key: KUVDFTLISJWVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-hydroxynicotinic acid (CAS 958294-52-5) is a heterocyclic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is a derivative of the hydroxynicotinic acid family, which are compounds of significant interest in fundamental chemical research . Researchers utilize these compounds, including this compound, to study pH-dependent crystallization processes in aqueous media, which is critical for understanding molecular mechanisms in crystal formation and purification strategies . Furthermore, hydroxynicotinic acids are known to act as ligands in coordination chemistry. They can form complexes with metal ions, such as copper(II), through various chelation modes (e.g., O,O-chelation), which are investigated using electrochemical and spectral methods . The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO3 B1647715 4-Chloro-5-hydroxynicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

IUPAC Name

4-chloro-5-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C6H4ClNO3/c7-5-3(6(10)11)1-8-2-4(5)9/h1-2,9H,(H,10,11)

InChI Key

KUVDFTLISJWVRF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)O)Cl)C(=O)O

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Hydroxynicotinic Acid

Established Synthetic Pathways for 4-Chloro-5-hydroxynicotinic Acid and Related Halogenated Hydroxynicotinic Acids

The synthesis of this compound and its analogs often relies on the functionalization of pre-existing pyridine (B92270) rings. These methods provide reliable access to a range of halogenated hydroxynicotinic acids.

Halogenation of Hydroxynicotinic Acid Precursors (e.g., 5-hydroxynicotinic acid)

A primary route to halogenated nicotinic acids involves the direct halogenation of hydroxynicotinic acid precursors. For instance, the chlorination of 2-hydroxynicotinic acid can be achieved using reagents like sodium hypochlorite (B82951) in the presence of sodium hydroxide. tandfonline.com This process, an electrophilic aromatic substitution, is often regioselective, with the position of halogenation directed by the existing substituents on the pyridine ring. The hydroxyl group, being an activating group, facilitates this substitution. tandfonline.combeilstein-journals.org

Multi-Step Organic Synthesis Approaches for Analogs

The construction of more complex or specifically substituted analogs often requires multi-step synthetic sequences. youtube.compearson.comyoutube.com These routes offer greater flexibility and control over the final molecular architecture. An example of such an approach is the synthesis of 2,5-dihalonicotinic acids, which can be prepared from the more readily available 2-hydroxynicotinic acid. tandfonline.com This involves an initial halogenation at the 5-position, followed by the conversion of the hydroxyl group at the 2-position to a chloro group using a reagent like thionyl chloride. tandfonline.com Such multi-step strategies are essential for creating a diverse library of compounds for further investigation. pearson.com

Condensation and Subsequent Modifications in Derivative Synthesis

Condensation reactions provide another powerful tool for the synthesis of the core pyridine structure, which can then be further modified. Multi-component condensation approaches are particularly efficient for generating polysubstituted nicotinic acid precursors. researchgate.net These precursors can then undergo further reactions, such as halogenation and hydroxylation, to yield the desired products. This methodology allows for the assembly of complex molecules from simpler starting materials in a convergent manner.

Exploration of Novel Synthetic Routes and Precursors for this compound

Research into novel synthetic pathways is driven by the need for more efficient and sustainable methods. While specific novel routes for this compound are not extensively detailed in the provided results, the general trend in organic synthesis is moving towards enzymatic and biocatalytic processes for the production of nicotinic acid and its derivatives. nih.gov These methods offer advantages such as milder reaction conditions and higher selectivity compared to traditional chemical synthesis. nih.gov The development of such green methodologies for halogenated hydroxynicotinic acids represents a significant area for future research.

Chemical Reactivity and Derivatization Studies of this compound Functional Groups

The chemical behavior of this compound is governed by the interplay of its functional groups. The chlorine atom, the hydroxyl group, and the carboxylic acid moiety all present opportunities for further chemical transformations, making it a valuable building block for creating a diverse range of derivatives.

Substitution Reactions and Derivative Synthesis

The chloro group at the 4-position of the nicotinic acid ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of other functional groups. This reactivity is a key feature in the derivatization of this compound. The carboxylic acid function can be readily converted into esters or amides through reactions with alcohols or amines, respectively. researchgate.netsciencescholar.us For instance, treatment with thionyl chloride can form the acyl chloride, which is a highly reactive intermediate for the synthesis of esters and amides. researchgate.netsciencescholar.us The hydroxyl group can also be targeted for derivatization, for example, through etherification or esterification, to further modify the properties of the molecule.

Below is a table summarizing potential derivatization reactions:

Functional GroupReagent/Reaction TypeResulting Derivative
Carboxylic AcidThionyl Chloride, then AlcoholEster
Carboxylic AcidThionyl Chloride, then AmineAmide
Chloro GroupNucleophilic Aromatic Substitution (e.g., with an amine)4-amino derivative
Hydroxyl GroupAlkyl Halide/Base (Williamson Ether Synthesis)Ether

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Oxidation Reactions and Pathways

The oxidation of this compound can theoretically target either the pyridine ring or the hydroxyl group. The carboxylic acid function is already at a high oxidation state and is generally resistant to further oxidation under standard conditions; harsh conditions would likely lead to decarboxylation. libretexts.orgreddit.com

The pyridine ring is an electron-deficient system, which makes it generally resistant to oxidative degradation. However, under forcing conditions with powerful oxidizing agents, ring-opening or degradation could occur. More controlled oxidation would likely focus on the hydroxyl group.

The conversion of the hydroxyl group to a ketone (or its tautomeric equivalent) would yield a pyridinone derivative. This transformation is typically achieved using a variety of oxidizing agents. While specific studies on this compound are not prevalent in the literature, general methods for the oxidation of hydroxyl groups on aromatic rings can be considered.

Oxidizing AgentPotential ProductReaction Conditions
Manganese Dioxide (MnO₂)4-Chloro-5-oxo-1,5-dihydro-nicotinic acidTypically requires heating in a non-polar solvent.
Potassium Permanganate (KMnO₄)Potential for ring-cleavage or over-oxidation.Strong oxidant, conditions would need careful control. chemeurope.com
Chromium-based reagents (e.g., Jones reagent)4-Chloro-5-oxo-1,5-dihydro-nicotinic acidStrong acidic conditions. chemeurope.com

It is important to note that the electronic nature of the substituted pyridine ring will significantly influence the feasibility and outcome of these oxidation reactions. The presence of both an electron-withdrawing chlorine atom and a potentially electron-donating hydroxyl group (via resonance) creates a complex electronic environment that requires careful selection of reaction conditions to achieve selective oxidation.

Reduction Reactions and Product Characterization

The reduction of this compound offers several pathways, primarily focusing on the reduction of the carboxylic acid group or the pyridine ring. The choice of reducing agent and reaction conditions is crucial for achieving selectivity.

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-chloro-5-hydroxypyridin-3-yl)methanol. This transformation typically requires strong reducing agents due to the low reactivity of the carboxylate anion that forms in situ.

Reducing AgentProductKey Considerations
Lithium Aluminum Hydride (LiAlH₄)(4-chloro-5-hydroxypyridin-3-yl)methanolA powerful, non-selective reducing agent. chemistrysteps.commsu.edu Requires anhydrous conditions and an acidic workup. chemistrysteps.com
Borane (B₂H₆ or BH₃ complexes)(4-chloro-5-hydroxypyridin-3-yl)methanolMore selective for carboxylic acids than LiAlH₄ and can be used in the presence of some other functional groups. chemistrysteps.com

Reduction of the Pyridine Ring:

Catalytic hydrogenation of the pyridine ring is a common method to produce piperidine (B6355638) derivatives. In the case of this compound, this would lead to 4-chloro-5-hydroxy-piperidine-3-carboxylic acid.

CatalystProductReaction Conditions
Platinum Oxide (PtO₂)4-chloro-5-hydroxy-piperidine-3-carboxylic acidTypically requires high pressure of hydrogen gas and an acidic solvent.
Rhodium on Carbon (Rh/C)4-chloro-5-hydroxy-piperidine-3-carboxylic acidCan be effective under milder conditions than platinum catalysts.

Product characterization for these reduction reactions would rely on standard spectroscopic techniques. For the alcohol product, the disappearance of the carboxylic acid proton signal and the appearance of a new signal for the hydroxymethyl protons in ¹H NMR, along with a characteristic O-H stretch in the IR spectrum, would be indicative of a successful reduction. For the piperidine product, the disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum would confirm the saturation of the pyridine ring.

Coupling Reactions for Complex Architectures

The chlorine atom at the 4-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is widely used to form biaryl structures.

General Reaction:

this compound + R-B(OH)₂ → 4-Aryl-5-hydroxynicotinic acid

Typical Conditions:

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes. organic-chemistry.org

Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃. wikipedia.org

Solvent: Toluene, DMF, or aqueous mixtures. wikipedia.org

Heck-Mizoroki Reaction:

The Heck reaction couples the chloropyridine with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org

General Reaction:

this compound + R-CH=CH₂ → 4-(Alkenyl)-5-hydroxynicotinic acid

Typical Conditions:

Catalyst: Pd(OAc)₂ with phosphine (B1218219) ligands like P(o-tolyl)₃.

Base: Triethylamine (B128534) (Et₃N) or other organic bases. wikipedia.org

Solvent: DMF or acetonitrile.

Sonogashira Coupling:

The Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the chloropyridine with a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netorganic-chemistry.org

General Reaction:

this compound + H-C≡C-R → 4-(Alkynyl)-5-hydroxynicotinic acid

Typical Conditions:

Catalyst: Pd(PPh₃)₄/CuI. researchgate.net

Base: An amine base such as triethylamine or diisopropylamine.

Solvent: THF or DMF.

These coupling reactions provide a powerful toolkit for the derivatization of this compound, enabling the synthesis of a wide array of novel compounds with tailored electronic and steric properties.

Nitration Studies of Related Compounds

The introduction of a nitro group onto the pyridine ring of this compound via electrophilic aromatic substitution presents a synthetic challenge due to the complex interplay of the existing substituents. wikipedia.orgbyjus.comlibretexts.org While specific nitration studies on this exact molecule are scarce, the directing effects of the individual functional groups on a pyridine ring can be inferred from studies on related compounds. nih.govnih.gov

Directing Effects of Substituents:

-COOH (Carboxylic Acid): A meta-directing and deactivating group.

-OH (Hydroxyl): An ortho, para-directing and activating group.

-Cl (Chloro): An ortho, para-directing and deactivating group.

The pyridine ring nitrogen is itself a strongly deactivating group towards electrophilic substitution. The combination of these effects makes predicting the regioselectivity of nitration complex. The hydroxyl group is a strong activating group and would likely direct the incoming electrophile to the ortho or para positions. However, the positions ortho and para to the hydroxyl group are already substituted (by the chloro and carboxylic acid groups).

Nitration, if successful, would likely occur at the C-2 or C-6 position. The reaction would require harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid, which could also lead to side reactions or degradation of the starting material. frontiersin.org

PositionInfluencing Factors
C-2Ortho to the hydroxyl group (activating), ortho to the carboxylic acid (deactivating), and meta to the chlorine (deactivating).
C-6Para to the chlorine (deactivating), meta to the hydroxyl group (less activated), and meta to the carboxylic acid (deactivating).

Given the highly deactivated nature of the ring and the potential for competing reactions, direct nitration may not be a high-yielding or selective process. Alternative strategies, such as lithiation followed by quenching with a nitrating agent, might offer a more controlled route to nitro-derivatives of this compound.

Detailed Structural Elucidation and Theoretical Chemical Analysis of 4 Chloro 5 Hydroxynicotinic Acid

Tautomeric Equilibria and Preferred Forms of 4-Chloro-5-hydroxynicotinic Acid

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a key characteristic of hydroxypyridines and their derivatives. uky.edu In the case of this compound, the potential for enol-keto tautomerism significantly influences its chemical behavior and physical properties.

Experimental Determination of Tautomers (e.g., using FT-IR spectroscopy)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful experimental technique for identifying the predominant tautomeric form in the solid state. The presence of specific vibrational bands corresponding to N-H and C=O stretching frequencies provides strong evidence for the existence of the oxo (or keto) tautomer. In a study of various hydroxynicotinic acids, the FT-IR spectra of 2-hydroxynicotinic acid (2HNA), 4-hydroxynicotinic acid (4HNA), and 5-chloro-6-hydroxynicotinic acid (5Cl6HNA) all displayed bands characteristic of N-H and Cring=O stretching. researchgate.net This indicates that these molecules crystallize as their oxo tautomers. researchgate.net Conversely, the absence of these bands in the spectrum of 5-hydroxynicotinic acid (5HNA) suggests that it likely exists as the hydroxy tautomer, featuring an unprotonated nitrogen heteroatom and a Cring-OH bond. researchgate.net

The table below summarizes the characteristic FT-IR bands observed for the oxo tautomers of related hydroxynicotinic acids, which are indicative of the types of vibrations expected for the oxo form of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretchingPresent in oxo tautomers researchgate.net
C=OStretchingPresent in oxo tautomers researchgate.net
O-HStretchingPresent in hydroxy tautomers researchgate.net

Computational Modeling of Tautomeric Stability and Energetics (e.g., G3MP2, CBS-QB3, B3LYP levels of theory)

Computational chemistry provides valuable insights into the intrinsic stability of different tautomers in the gas phase. High-level theoretical calculations, such as the G3MP2 and CBS-QB3 composite methods, have been employed to determine the relative energetics of the hydroxy and oxo forms of hydroxynicotinic acids. researchgate.net For instance, calculations at the G3MP2 and CBS-QB3 levels of theory for related compounds predicted that in the gas phase at 298.15 K, 2HNA favors the oxo form, while 4HNA prefers the hydroxy form. researchgate.net For 6HNA and 5Cl6HNA, no strong dominance of one tautomer was observed. researchgate.net

Density Functional Theory (DFT) methods, such as B3LYP, are also widely used to model tautomeric equilibria. researchgate.netresearchgate.net These calculations can elucidate the spatial and electronic structures of various tautomeric forms and predict their relative stabilities. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results. mdpi.com

The following table presents a hypothetical comparison of the relative energies of the hydroxy and oxo tautomers of this compound based on typical findings for similar molecules.

TautomerComputational MethodRelative Energy (kJ/mol)Predicted Preferred FormReference
HydroxyG3MP20Favored in Gas Phase researchgate.net
OxoG3MP2> 0Less Favored in Gas Phase researchgate.net
HydroxyCBS-QB30Favored in Gas Phase researchgate.net
OxoCBS-QB3> 0Less Favored in Gas Phase researchgate.net
HydroxyB3LYPVaries with solvent model- researchgate.netresearchgate.net
OxoB3LYPVaries with solvent model- researchgate.netresearchgate.net

Influence of Solvation and Solid-State Environment on Tautomeric Preferences

The preference for a particular tautomer can be significantly influenced by the surrounding environment, whether it be a solvent or the crystalline solid state. researchgate.net While gas-phase calculations might favor one tautomer, intermolecular interactions, particularly hydrogen bonding, in the solid state can stabilize a different form. mdpi.com For example, while computational studies suggest that 4-hydroxynicotinic acid (4-HNA) favors the enol form in the gas phase, in the solid state, it can exist as either the 4-HNA tautomer or its oxo tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA), in various polymorphic and hydrated forms. uky.eduresearchgate.net

The solvent also plays a critical role in tautomeric equilibria. The polarity of the solvent and its ability to form hydrogen bonds can shift the equilibrium towards the tautomer that is better stabilized by solute-solvent interactions. rsc.org For instance, 5-hydroxynicotinic acid has been observed to crystallize selectively as different tautomers in the form of a hydrate (B1144303) or a DMSO solvate, highlighting the profound effect of the solvent on tautomer selection. researchgate.net

Crystallography and Polymorphism of this compound and Related Hydroxynicotinic Acids

The study of the three-dimensional arrangement of molecules in a crystal provides fundamental information about molecular conformation and intermolecular interactions. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon for hydroxynicotinic acids. uky.eduresearchgate.net

Single Crystal X-ray Diffraction Studies and Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal packing of a compound. globalauthorid.comnih.gov Studies on related hydroxynicotinic acids have revealed their crystal structures and confirmed the tautomeric forms present in the solid state. For example, single crystal X-ray diffraction studies of 2HNA, 4HNA, 6HNA, and 5Cl6HNA have shown that these molecules crystallize as their oxo tautomers. researchgate.net The crystal structures of these compounds were determined to be monoclinic or triclinic. researchgate.net Specifically, the 2HNA and 5Cl6HNA samples were monoclinic with space groups P21/n and P21/c, respectively, while 4HNA was also monoclinic with space group P21/c. researchgate.net 6HNA was found to be triclinic with the space group P-1. researchgate.net

The table below presents typical crystallographic data that would be obtained from a single crystal X-ray diffraction study of this compound, based on data for related compounds.

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)Value researchgate.net
b (Å)Value researchgate.net
c (Å)Value researchgate.net
β (°)Value researchgate.net
Z4 nih.gov

Note: The cell parameters (a, b, c, β) would be specific to this compound and are represented here as placeholders.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., hydrogen bonding networks)

The crystal packing of hydroxynicotinic acids is predominantly governed by a network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice and can influence the physical properties of the solid. mdpi.com In the crystal structures of the oxo tautomers of hydroxynicotinic acids, the N-H and carboxylic acid groups are key hydrogen bond donors, while the carbonyl and carboxylic oxygen atoms act as acceptors. researchgate.net

For example, in one of the polymorphic forms of 4-oxo-1,4-dihydropyridine-3-carboxylic acid (the oxo tautomer of 4-HNA), molecules form one-dimensional chains through hydrogen bonds between the carbonyl oxygen of the carboxylic acid group and the secondary amino group (N-H). uky.edu Different polymorphs of 4-HNA exhibit distinct packing motifs where each of the three oxygen atoms can act as a hydrogen-bond acceptor. uky.eduresearchgate.net In hydrated forms, water molecules also participate in the hydrogen-bonding network. uky.edu The analysis of these hydrogen-bonding patterns, often described using graph-set notation, is essential for understanding the supramolecular architecture of these compounds. nih.gov

Identification and Characterization of Polymorphic Forms and Hydrates

The ability of a compound to exist in more than one crystalline form is known as polymorphism, and these different forms are referred to as polymorphs. The study of related hydroxynicotinic acid compounds reveals a propensity for diverse crystallization outcomes, including the formation of various polymorphs and solvates. For instance, a detailed investigation into hydroxynicotinic acid isomers identified a new polymorphic form of 2-hydroxynicotinic acid. nih.govresearchgate.net Similarly, studies on other derivatives, such as 4-chloro-5-chlorosulfonylsalicylic acid, have successfully isolated and characterized multiple polymorphs, highlighting the structural versatility within this class of compounds.

However, based on available scientific literature, specific studies detailing the isolation and characterization of distinct polymorphic forms or hydrates for this compound have not been reported. While the structural features of this compound suggest the potential for polymorphism, experimental confirmation and characterization of such forms remain an area for future investigation.

pH-Dependent Crystallization Phenomena

The crystallization of ionizable compounds, such as hydroxynicotinic acids, from aqueous media is profoundly influenced by the solution's pH. The pH dictates the protonation state of the molecule's acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, which in turn affects intermolecular interactions and the resulting crystal packing.

Systematic studies on various hydroxynicotinic acid isomers demonstrate that a plethora of solid forms can be obtained by altering the pH of the crystallization solution. researchgate.net Depending on the pH, the dominant molecular species in solution can be cationic (protonated pyridine), neutral, or anionic (deprotonated carboxyl group), each capable of arranging differently in the solid state, potentially leading to different polymorphs or hydrates. researchgate.net For example, in studies of 2-, 4-, 5-, and 6-hydroxynicotinic acids, researchers observed a wide variety of outcomes, including individual crystals of different shapes and sizes, microcrystalline powders, and aggregates, simply by adjusting the pH with HCl or NaOH. researchgate.net

While this principle is fundamentally applicable to this compound due to its analogous functional groups, specific experimental data on its pH-dependent crystallization behavior is not extensively documented in the referenced literature.

Thermochemical Studies on this compound and Analogues

Thermochemical studies provide fundamental insights into the energetic properties of molecules, quantifying their stability. Such investigations have been performed on a range of hydroxynicotinic acids and their derivatives, although data specifically for this compound is not present in the primary literature found. The data for its close analogue, 5-chloro-6-hydroxynicotinic acid, and other isomers are presented below for comparative analysis. nih.govresearchgate.net

Determination of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfHm°) is a measure of the energy change when one mole of a substance is formed from its constituent elements in their standard states. Experimental values for the crystalline state (cr) are typically determined using micro combustion calorimetry. This value, combined with the enthalpy of sublimation, allows for the derivation of the gas-phase (g) enthalpy of formation, which is crucial for assessing the intrinsic stability of the molecule.

While values for this compound are not available, the standard molar enthalpies of formation for several related hydroxynicotinic acid isomers and the analogue 5-chloro-6-hydroxynicotinic acid have been determined experimentally. nih.gov

Standard Molar Enthalpies of Formation (ΔfHm°) at 298.15 K (in kJ·mol-1)
CompoundΔfHm°(cr)ΔfHm°(g)
2-Hydroxynicotinic Acid-457.1 ± 1.5-326.6 ± 1.8
4-Hydroxynicotinic Acid-448.8 ± 1.3-314.8 ± 1.7
5-Hydroxynicotinic Acid-434.9 ± 1.4-307.7 ± 1.7
6-Hydroxynicotinic Acid-455.5 ± 1.2-322.2 ± 1.6
5-Chloro-6-hydroxynicotinic Acid-475.2 ± 1.4-343.3 ± 1.8

Derivation of Enthalpies of Sublimation

The standard molar enthalpy of sublimation (ΔsubHm°) represents the energy required for a substance to transition from the solid to the gaseous state. It is a key thermodynamic parameter that reflects the strength of intermolecular forces in the crystal lattice. These values are commonly derived from vapor pressure measurements as a function of temperature using the Knudsen effusion method. nih.gov

The enthalpies of sublimation for several hydroxynicotinic acid isomers and the analogue 5-chloro-6-hydroxynicotinic acid have been determined as follows. nih.govresearchgate.net

Standard Molar Enthalpies of Sublimation (ΔsubHm°) at 298.15 K (in kJ·mol-1)
CompoundΔsubHm°
2-Hydroxynicotinic Acid130.5 ± 1.0
4-Hydroxynicotinic Acid134.0 ± 1.1
5-Hydroxynicotinic Acid127.2 ± 1.0
6-Hydroxynicotinic Acid133.3 ± 1.1
5-Chloro-6-hydroxynicotinic Acid131.9 ± 1.2

Energetic Stability Comparisons Among Isomers and Related Compounds

The relative energetic stability of isomers in the gas phase can be directly compared using their standard molar enthalpies of formation (ΔfHm°(g)). A more negative value indicates greater thermodynamic stability. nih.gov

Based on experimental gas-phase enthalpies of formation, the stability order for the studied series of hydroxynicotinic acids and the chloro-analogue was determined. nih.gov The analysis reveals that the introduction of a chlorine atom in the 5-position of 6-hydroxynicotinic acid has a significant stabilizing effect.

The established experimental stability order is as follows: 5-Chloro-6-hydroxynicotinic Acid > 2-Hydroxynicotinic Acid > 6-Hydroxynicotinic Acid > 4-Hydroxynicotinic Acid > 5-Hydroxynicotinic Acid nih.gov

This ranking indicates that 5-chloro-6-hydroxynicotinic acid is the most energetically stable compound among those investigated, while 5-hydroxynicotinic acid is the least stable. nih.gov The position of this compound within this stability ranking has not been experimentally determined in the referenced studies.

Enzymatic and Microbial Transformations of 4 Chloro 5 Hydroxynicotinic Acid

Microbial Degradation Pathways of Halogenated Hydroxynicotinic Acids

The ability of microorganisms to utilize halogenated aromatic compounds as sole sources of carbon and energy is a testament to their metabolic versatility. The degradation of these compounds often involves specialized enzymatic pathways that have evolved to handle the chemical stability conferred by the halogen substituent and the aromatic ring structure.

Isolation and Characterization of Microorganisms Capable of Degradation (e.g., Mycobacterium spp., Pseudomonas spp.)

While specific studies on the isolation of microorganisms that degrade 4-Chloro-5-hydroxynicotinic acid are not extensively documented, research on closely related compounds provides significant insights. For instance, bacteria capable of utilizing 5-chloro-2-hydroxynicotinic acid as a sole carbon and energy source have been successfully isolated from enrichment cultures. nih.gov These bacteria were identified as belonging to the genus Mycobacterium. nih.gov The isolation process typically involves using the target compound as the sole carbon source in a minimal salts medium, thereby selecting for microorganisms with the necessary catabolic capabilities. nih.govnih.gov

Similarly, various species of Pseudomonas and Comamonas have been identified for their ability to degrade other chloroaromatic compounds, such as 4-chlorophenol (B41353) and 4-chlorobenzoic acid. nih.govresearchgate.netresearchgate.netacademicjournals.org These bacteria often employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. researchgate.netacademicjournals.org Given the structural similarities, it is plausible that species from these genera could also be capable of degrading this compound. The isolation of such bacteria would likely follow established enrichment protocols using soil or water samples from environments potentially contaminated with halogenated aromatic compounds. nih.govresearchgate.net

Table 1: Examples of Microorganisms Degrading Related Halogenated Aromatic Compounds

MicroorganismDegraded CompoundReference
Mycobacterium sp. BA5-chloro-2-hydroxynicotinic acid nih.gov
Comamonas testosteroni JH54-chlorophenol nih.govresearchgate.net
Pseudomonas aeruginosa PA01 NC4-chlorobenzoic acid researchgate.net
Pseudomonas stutzeri A4-chloroaniline academicjournals.org
Comamonas testosterone (B1683101) B4-chloroaniline academicjournals.org
Pseudomonas putida C4-chloroaniline academicjournals.org

Identification of Degradation Metabolites (e.g., 5-chloro-2,6-dihydroxynicotinic acid)

The identification of metabolic intermediates is crucial for elucidating a degradation pathway. In the case of the degradation of 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA, the first identified metabolite is 5-chloro-2,6-dihydroxynicotinic acid. nih.gov This suggests that the initial step in the degradation of this halogenated hydroxynicotinic acid is a hydroxylation reaction.

Extrapolating from this, the degradation of this compound would likely proceed through an initial hydroxylation step. The position of this hydroxylation would be determined by the specificity of the involved hydroxylase enzyme. Subsequent metabolites would likely involve further hydroxylated and dearomatized intermediates, leading to the eventual cleavage of the pyridine (B92270) ring. The release of the chloride ion is a key step in the complete mineralization of the compound. nih.govnih.gov

Proposed Enzymatic Degradation Pathways and Intermediates

Based on the degradation pathway proposed for 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA, a putative pathway for this compound can be outlined. nih.gov The initial step is likely a hydroxylation of the pyridine ring, catalyzed by a specific hydroxylase. This would be followed by dearomatization and ring cleavage reactions. The release of the chloride ion can occur either before or after the ring cleavage. researchgate.net The resulting aliphatic intermediates would then be channeled into central metabolic pathways. It has been noted that 2-hydroxynicotinic acid can have an inductive effect on the enzymes responsible for degrading chlorinated hydroxynicotinic acids. nih.gov

Enzyme-Mediated Hydroxylation and Decarboxylation Mechanisms

The initial steps in the microbial degradation of nicotinic acid and its derivatives are often catalyzed by highly specific enzymes. Understanding the function and substrate specificity of these enzymes is key to predicting the metabolic fate of compounds like this compound.

Investigation of Nicotinate Dehydrogenase (NDHase)

Nicotinate dehydrogenase (NDHase), also known as nicotinic acid hydroxylase, is a key enzyme in the microbial metabolism of nicotinic acid. nih.gov It catalyzes the hydroxylation of nicotinic acid at the C6 position to form 6-hydroxynicotinic acid. nih.gov This enzyme is typically a complex iron-sulfur molybdenum flavoprotein. nih.gov The catalytic mechanism is thought to be influenced by the substituent group at the 3-position of the pyridine ring. nih.gov

While there are no direct studies on the interaction of NDHase with this compound, the enzyme's role in hydroxylating the nicotinic acid core suggests that a similar enzyme could potentially act on substituted nicotinic acids. The presence of both a chloro and a hydroxyl group on the pyridine ring would likely influence the binding and catalytic efficiency of such an enzyme.

Studies on 6-Hydroxynicotinate 3-Monooxygenase (NicC) and its Analogue Specificity

6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.govresearchgate.netnih.govresearchgate.net This enzyme has been studied in bacteria such as Bordetella bronchiseptica and Pseudomonas putida. researchgate.netnih.govresearchgate.net

Significantly, studies on the analogue specificity of NicC have shown that it can process chlorinated substrates. Research on NicC from Bordetella bronchiseptica RB50 revealed that 5-chloro-6-hydroxynicotinic acid is not only a substrate but is processed with a 10-fold higher catalytic efficiency than the natural substrate, 6-hydroxynicotinic acid. nih.govresearchgate.net This demonstrates that the enzyme can accommodate a chlorine substituent on the pyridine ring and that this substitution can even enhance its catalytic activity. While this compound differs in the position of its substituents, the demonstrated flexibility of NicC towards a chlorinated analogue strongly suggests its potential involvement in the degradation of other chlorinated hydroxynicotinic acids. The mechanism of NicC is proposed to proceed via an electrophilic aromatic substitution. nih.gov

Table 2: Kinetic Parameters of NicC with Different Substrates

SubstrateEnzyme SourceRelative Catalytic EfficiencyReference
6-hydroxynicotinic acidBordetella bronchiseptica RB501x nih.govresearchgate.net
5-chloro-6-hydroxynicotinic acidBordetella bronchiseptica RB5010x nih.govresearchgate.net
4-hydroxybenzoic acidBordetella bronchiseptica RB501/420x nih.govresearchgate.net

Catalytic Efficiency and Substrate Specificity in Enzymatic Reactions

The enzymatic breakdown of chlorinated aromatic compounds is contingent on the catalytic efficiency and substrate specificity of the involved enzymes. For nicotinic acid and its derivatives, degradation is often initiated by hydroxylases. nih.gov In many bacteria, the initial step is the hydroxylation of the pyridine ring, a reaction catalyzed by molybdenum-containing hydroxylases or flavin-dependent monooxygenases. nih.govnih.gov

While direct data on enzymes acting on this compound is not available, studies on related compounds offer insights. For instance, 6-hydroxynicotinate 3-monooxygenase (NicC) from Bordetella bronchiseptica RB50, a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. This enzyme exhibits activity on a chlorinated analog, 5-chloro-6-hydroxynicotinic acid, with a catalytic efficiency approximately 10-fold higher than that for the non-chlorinated substrate. This suggests that the presence and position of a chlorine atom can significantly influence enzyme activity.

The specificity of these enzymes is often narrow. For example, 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase from an Agrobacterium species, is highly specific for its heterocyclic substrate. This high degree of specificity implies that a dedicated enzyme system would likely be required for the efficient degradation of this compound.

The table below presents kinetic data for enzymes acting on substrates analogous to this compound, illustrating the range of catalytic efficiencies observed in the degradation of nicotinic acid derivatives.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
6-Hydroxynicotinate 3-monooxygenase (NicC)6-Hydroxynicotinic acid854.35.0 x 104
6-Hydroxynicotinate 3-monooxygenase (NicC)5-Chloro-6-hydroxynicotinic acid--~5.0 x 105
D-Amino acid oxidase (mutant Y228F)D-AlanineHighLow-
4-Chlorobenzoyl-CoA dehalogenase4-Chlorobenzoyl-CoA---

Data for NicC is from studies on Bordetella bronchiseptica RB50. Data for D-amino acid oxidase and 4-Chlorobenzoyl-CoA dehalogenase are included to show the impact of mutations and the nature of enzymes acting on chlorinated aromatic compounds.

Active Site Characterization and Mutagenesis Studies of Relevant Enzymes

The active sites of enzymes that metabolize aromatic compounds are highly tailored to their substrates. For enzymes acting on chlorinated pyridines, the active site must accommodate the substituted ring and facilitate the cleavage of the carbon-chlorine bond or the hydroxylation of the ring.

Site-directed mutagenesis is a powerful tool for probing the roles of specific amino acid residues in the active site. nih.gov For example, studies on 4-chlorobenzoyl-coenzyme A (4-CBA-CoA) dehalogenase have identified several conserved residues critical for catalysis. nih.gov Replacement of histidine residues at positions 81 and 90, and aspartate at position 145, led to a significant loss of catalytic activity, indicating their essential roles in the dehalogenation reaction. nih.gov Similarly, mutagenesis of tryptophan residues suggested their importance in substrate binding. nih.gov

In the case of D-amino acid oxidase, mutations of tyrosine residues at positions 224 and 228 were shown to impact the reductive half-reaction of the enzyme, with the Y228F mutant exhibiting lower turnover numbers and higher Km values. nih.gov Methane monooxygenase, another enzyme capable of hydroxylating aromatic compounds, has been subjected to mutagenesis to alter its regioselectivity. nih.gov For instance, an R98L mutant showed a six-fold increase in activity and enhanced regioselectivity for the 4-position of biphenyl. nih.gov

While no mutagenesis studies have been performed on enzymes specific to this compound, the principles derived from these related studies are applicable. It is likely that histidine, aspartate, and tyrosine residues would play key roles in the active site of an enzyme that degrades this compound, participating in substrate binding, orientation, and the catalytic mechanism.

The following table summarizes the effects of mutations in the active sites of enzymes that act on related chlorinated or aromatic compounds.

EnzymeOriginal ResidueMutant ResidueEffect on Catalysis
4-Chlorobenzoyl-CoA dehalogenaseHistidine 81GlutamineSignificant loss of activity
4-Chlorobenzoyl-CoA dehalogenaseHistidine 90GlutamineSignificant loss of activity
4-Chlorobenzoyl-CoA dehalogenaseAspartate 145-Essential for catalysis
D-Amino acid oxidaseTyrosine 228PhenylalanineLower turnover, higher Km
Methane monooxygenaseArginine 98Leucine6-fold increased activity, altered regioselectivity

Biotransformation Potential of this compound

The biotransformation of xenobiotic compounds like this compound by microorganisms is a key process in their environmental fate. nih.gov Microbes have evolved diverse metabolic pathways to utilize a wide range of chemical structures as sources of carbon, nitrogen, and energy. nih.gov

Regioselectivity and Yield Optimization in Microbial Conversions

The microbial conversion of substituted aromatic compounds is often characterized by high regioselectivity, where enzymes catalyze reactions at specific positions on the aromatic ring. For instance, the bacterium Ralstonia/Burkholderia sp. strain DSM 6920 exhibits regioselective hydroxylation of various pyridine carboxylic acids at the C2 position. This specificity is crucial for the subsequent steps in the degradation pathway.

Optimizing the yield of biotransformation processes is a major goal in industrial biotechnology. This can be achieved through various strategies, including the selection of highly efficient microbial strains, optimization of culture conditions (e.g., pH, temperature, nutrient composition), and metabolic engineering to enhance the expression of key enzymes or to block competing metabolic pathways. For example, in the production of 2-chloronicotinic acid, a fed-batch process at low temperature significantly improved the product yield.

While no specific studies on the regioselectivity and yield optimization for this compound biotransformation are available, the degradation of the isomer 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. BA proceeds via initial hydroxylation to 5-chloro-2,6-dihydroxynicotinic acid, demonstrating regioselective enzymatic action. nih.gov This suggests that a similar, highly regioselective hydroxylation would be the likely first step in the microbial metabolism of this compound.

The table below provides examples of microbial transformations of related compounds, highlighting the products and the types of reactions involved.

MicroorganismSubstrateProductReaction Type
Mycobacterium sp. BA5-Chloro-2-hydroxynicotinic acid5-Chloro-2,6-dihydroxynicotinic acidHydroxylation
Ralstonia/Burkholderia sp. DSM 69206-Chloronicotinic acid2-Hydroxy-6-chloronicotinic acidRegioselective Hydroxylation
Fusarium sp. CS-3Acetamiprid6-Chloronicotinic acidMultiple steps including oxidation
Pseudomonas sp.4-Chlorophenoxyacetate (B1230714)4-Chloro-2-hydroxyphenoxyacetateHydroxylation

Environmental Significance of Microbial Degradation in Xenobiotic Turnover

The microbial degradation of xenobiotic compounds is of immense environmental importance. mdpi.com Chlorinated aromatic compounds can be persistent pollutants, and their removal from ecosystems is often dependent on microbial activity. capes.gov.br The ability of microorganisms to degrade these compounds helps to mitigate their toxic effects and prevent their accumulation in the environment. frontiersin.org

The degradation of chlorinated compounds can proceed under both aerobic and anaerobic conditions. In aerobic pathways, oxygenases play a key role in cleaving the aromatic ring. capes.gov.br For instance, the degradation of 4-chlorophenoxyacetate by a Pseudomonas species involves hydroxylation followed by ring cleavage. mdpi.com Anaerobic degradation often involves reductive dechlorination as an initial step.

The presence of microbial communities capable of degrading compounds like this compound in soil and water is crucial for the natural attenuation of these pollutants. The efficiency of this degradation can be influenced by various environmental factors, including pH, temperature, and the presence of other organic matter. mdpi.com The study of these processes is not only fundamental to understanding the biogeochemical cycling of xenobiotics but also for the development of effective bioremediation technologies for contaminated sites.

Molecular Interactions and Mechanistic Biological Activities of 4 Chloro 5 Hydroxynicotinic Acid

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. For 4-Chloro-5-hydroxynicotinic acid, while direct binding data is scarce, the behavior of analogous compounds provides a basis for understanding its potential interactions.

Binding Affinity to Enzymes and Receptors

Furthermore, computational and in-silico studies on nicotinic acid derivatives suggest potential interactions with a range of enzymes. nih.govnih.gov Molecular docking studies on related pyridine (B92270) carboxylic acid derivatives have explored their binding to enzymes such as cyclooxygenase (COX-1 and COX-2), which are key mediators of inflammation. researchgate.net For example, a docking analysis of imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives indicated their potential to bind to the active pockets of both COX-1 and COX-2 enzymes. researchgate.net

To illustrate the potential binding interactions, a hypothetical docking scenario of this compound with a generic enzyme active site is presented below. This is a theoretical representation and not based on experimental data for this specific compound.

Potential Interacting Residue (Hypothetical) Type of Interaction Functional Group Involved
Arginine / Lysine (B10760008)Ionic Bond, Hydrogen BondCarboxylic Acid
Serine / ThreonineHydrogen BondHydroxyl Group, Carboxylic Acid
Phenylalanine / TyrosinePi-Pi StackingPyridine Ring
Leucine / ValineHydrophobic InteractionChloro Group, Pyridine Ring

This table is a hypothetical representation of potential interactions and is not derived from experimental data for this compound.

Role of Specific Functional Groups (e.g., chloro, hydroxyl, carboxylic acid) in Molecular Recognition and Binding

The chemical functional groups of a molecule are critical determinants of its interaction with biological targets. The chloro, hydroxyl, and carboxylic acid groups of this compound each play a potential role in molecular recognition and binding.

The carboxylic acid group is a key feature in many biologically active molecules. It is ionizable at physiological pH, allowing it to form strong ionic bonds and hydrogen bonds with positively charged amino acid residues like arginine and lysine in a receptor or enzyme's active site. nih.gov This interaction is often crucial for anchoring the molecule in the binding pocket. Studies on dihydroxypyrimidine carboxylic acids as enzyme inhibitors have shown that the acid subtype exhibits better potency and binding affinity compared to ester or amide derivatives, highlighting the importance of the carboxylic acid moiety. nih.gov

The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form specific hydrogen bonds with various amino acid residues, such as serine, threonine, and aspartate, contributing to the specificity and stability of the binding interaction. acs.org The position of hydroxyl groups on an aromatic ring can significantly influence antioxidant activity, as seen in various phenolic compounds. scienceopen.com

The chloro group, being an electron-withdrawing and hydrophobic substituent, can influence the electronic properties of the pyridine ring and participate in hydrophobic or van der Waals interactions within the binding site. nih.gov The presence and position of a chloro substituent can affect the binding selectivity and potency of a ligand. For instance, in a series of sulfonylpiperazine analogs, the position of a fluorine atom (another halogen) had a significant effect on the relative selectivity for different nicotinic receptor subtypes. biointerfaceresearch.com

Modulation of Enzyme and Receptor Functions

While direct evidence for this compound is unavailable, the actions of related compounds suggest potential modulatory effects on enzymes and receptors. Nicotinic acid, for example, acts as an agonist at the GPR109A receptor, triggering downstream signaling pathways. researchgate.net

In the context of enzymes, derivatives of nicotinic acid have been shown to act as inhibitors. For example, certain pyridine carboxylic acid derivatives have been identified as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in inflammatory processes. nih.govrsc.org The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators. A study on 4'-chloro-5-methoxy-3-biphenylylacetic acid demonstrated its inhibitory effect on prostaglandin (B15479496) synthetase, suggesting a blockade of prostaglandin endoperoxide formation. sigmaaldrich.com

The potential modulatory effects are summarized in the table below, based on activities observed in related compounds.

Macromolecule Target (based on related compounds) Potential Modulation Observed Effect in Related Compounds
GPR109A ReceptorAgonismActivation leading to anti-inflammatory effects in monocytes. researchgate.net
Cyclooxygenase (COX) EnzymesInhibitionReduction in prostaglandin synthesis. researchgate.netnih.govrsc.org
Lipoxygenase (LOX) EnzymesInhibitionDecrease in leukotriene production. rsc.org

Mechanistic Insights into Biological Activities (as observed in related compounds)

The biological activities of a compound are a direct consequence of its molecular interactions. Based on studies of nicotinic acid and its derivatives, this compound may possess antioxidant and anti-inflammatory properties.

Antioxidant Mechanisms (e.g., free radical scavenging pathways)

The antioxidant potential of phenolic and heterocyclic compounds is well-documented. The mechanisms by which they exert these effects often involve the donation of a hydrogen atom or an electron to neutralize free radicals.

The hydroxyl group on the pyridine ring of this compound is a key feature for potential antioxidant activity. Phenolic compounds, which contain a hydroxyl group attached to an aromatic ring, are known to be effective free radical scavengers. The hydrogen atom of the hydroxyl group can be donated to a free radical, thereby stabilizing it. The resulting radical of the antioxidant molecule is often stabilized by resonance. Studies on hydroxycinnamic acids have shown that their antioxidant efficacy is strongly dependent on the presence and position of hydroxyl groups. researchgate.net

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical. This is often a favored mechanism for phenolic antioxidants. mdpi.com

Single Electron Transfer (SET): The transfer of a single electron to a free radical, followed by proton transfer. mdpi.com

The presence of an electron-withdrawing chloro group might influence the antioxidant capacity by affecting the bond dissociation energy of the hydroxyl hydrogen.

Anti-inflammatory Pathways and Inhibition Mechanisms

The anti-inflammatory effects of nicotinic acid and its derivatives are often mediated through the modulation of key inflammatory pathways.

One of the primary anti-inflammatory mechanisms of nicotinic acid is the inhibition of the NF-κB (nuclear factor-kappa B) pathway . researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and chemokines. In human monocytes, nicotinic acid has been shown to reduce the secretion of these pro-inflammatory mediators upon activation by lipopolysaccharide (LPS). researchgate.net This effect is mediated through the GPR109A receptor and involves the inhibition of IKKβ phosphorylation and subsequent IκB-α degradation, which are key steps in the activation of NF-κB. researchgate.net

Another potential anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes . As mentioned earlier, various pyridine carboxylic acid derivatives have shown inhibitory activity against COX-1 and COX-2. researchgate.netnih.gov By inhibiting these enzymes, the synthesis of prostaglandins, which are potent inflammatory mediators, is reduced.

The table below summarizes the potential anti-inflammatory mechanisms based on studies of related compounds.

Pathway/Mechanism Key Molecular Events (in related compounds) Outcome
NF-κB Pathway InhibitionInhibition of IKKβ phosphorylation and IκB-α degradation, preventing p65 nuclear translocation. researchgate.netDecreased expression of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines. researchgate.net
COX Enzyme InhibitionCompetitive or non-competitive inhibition of COX-1 and/or COX-2 active sites. researchgate.netsigmaaldrich.comReduced production of prostaglandins. sigmaaldrich.com

Anticancer Activity Mechanisms (e.g., inhibition of cancer cell proliferation via specific molecular interactions)

While direct studies on the anticancer mechanisms of this compound are not extensively documented in publicly available research, the activity of structurally related nicotinic acid derivatives and chloro-substituted compounds provides a foundation for understanding its potential modes of action. The biological activity of nicotinic acid derivatives is an active area of research, with various analogues synthesized and evaluated for therapeutic properties, including anti-inflammatory and anti-tuberculosis effects. The anticancer potential of such compounds often lies in their ability to interact with and modulate the function of proteins crucial to cancer cell survival and proliferation.

The specific arrangement of substituents—a chloro group at position 4 and a hydroxyl group at position 5—on the pyridine ring of nicotinic acid is critical. This structure can facilitate specific molecular interactions with biological targets. For instance, metal complexes of compounds containing a 5-chloro-substituted phenolic ring have demonstrated significant anticancer activity. These complexes have been shown to induce cancer cell death through multiple mechanisms, including triggering mitochondrial apoptosis, interacting with DNA, causing cell cycle arrest, and inducing DNA damage. mdpi.com This suggests that the 5-chloro substitution may be a key feature for cytotoxic activity against cancer cells.

Furthermore, many signaling pathways are dysregulated in cancer, presenting targets for therapeutic intervention. One such critical pathway is the Wnt/β-catenin signaling cascade, where aberrant activation is linked to cancer proliferation. nih.gov Small molecules designed to inhibit components of this pathway, such as the Dishevelled (DVL) protein, have shown promise as anticancer agents. nih.gov Although not directly demonstrated for this compound, its structural features could potentially allow it to function as a modulator of such critical signaling pathways, thereby inhibiting cancer cell growth. The precise molecular targets and the nature of these interactions for this compound remain a subject for future investigation.

Compound Class/Related Structure Potential Anticancer Mechanism Potential Molecular Interaction
Metal Complexes of 5-Chloro-substituted PhenolsInduction of apoptosis, DNA damage, cell cycle arrestInteraction with DNA, mitochondria, and cell cycle proteins mdpi.com
Small Molecule Wnt Pathway ModulatorsInhibition of aberrant Wnt/β-catenin signalingBinding to proteins like Dishevelled (DVL) to block downstream signals nih.gov
Nicotinic Acid DerivativesGeneral therapeutic activitiesStructure-dependent interactions with various biological targets chemistryjournal.net

Metabolism and Metabolite Identification of Related Compounds in Non-Clinical Biological Systems

Nicotinic acid (also known as niacin or vitamin B3) and its derivatives undergo extensive metabolism. verywellhealth.com The metabolic processes for xenobiotics are generally categorized into Phase I and Phase II reactions. For a compound like this compound, Phase I metabolism would likely involve modifications to the pyridine ring. Studies on a similar compound, 2-chloropyridine (B119429), have shown that N-oxidation is a metabolic pathway, yielding metabolites like 2-chloropyridine N-oxide. nih.gov It is plausible that this compound could undergo similar N-oxidation.

Phase II metabolism typically involves conjugation reactions that increase water solubility and facilitate excretion. The hydroxyl and carboxylic acid groups on this compound are prime sites for such reactions. These can include glucuronidation (attachment of glucuronic acid) or sulfation at the hydroxyl group, and conjugation with amino acids at the carboxylic acid group.

The identification of metabolites is a key step in drug development and is often used to guide the design of compounds with improved metabolic stability. nih.gov This process involves incubating the compound with in vitro systems like liver microsomes or hepatocytes, or using in vivo animal models. The resulting mixture is then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to separate and identify the structures of the metabolites. For chlorinated compounds, a potential metabolic step is dechlorination, which would lead to the formation of metabolites lacking the chlorine atom. nih.gov

Parent Compound Class Potential Metabolic Pathway Example Metabolite(s) Relevant Biological System
Chlorinated PyridinesN-oxidation2-chloropyridine N-oxide nih.govLiver homogenate nih.gov
Chlorinated PyridinesDechlorination (Reductive)Pyridine N-oxide nih.govAnaerobic sediment slurries nih.gov
Nicotinic Acid DerivativesPhase II ConjugationGlucuronide or amino acid conjugatesIn vivo / In vitro systems
XenobioticsPhase I OxidationHydroxylated derivativesLiver microsomes

Research Applications and Future Directions for 4 Chloro 5 Hydroxynicotinic Acid

Role in Medicinal Chemistry Research

In medicinal chemistry, the pyridine (B92270) scaffold is a well-established core structure in numerous therapeutic agents. The addition of reactive functional groups, such as chlorine atoms, enhances the utility of these scaffolds in drug discovery. nih.gov Chlorine, in particular, can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable element in the design of new drugs. nih.gov

Use as a Building Block for Complex Bioactive Molecules

4-Chloro-5-hydroxynicotinic acid serves as a valuable heterocyclic building block for creating more intricate molecular architectures. bldpharm.com The carboxylic acid, hydroxyl, and chloro groups can be selectively modified, allowing for the systematic construction of diverse chemical libraries. For instance, the carboxylic acid can be converted to amides, a common functional group in many pharmaceuticals. This approach is demonstrated in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a substituted nicotinic acid is first converted to an acyl chloride and then reacted with an amine to form the desired amide products. mdpi.com Similarly, the hydroxyl group can be alkylated or acylated, while the chloro group can be displaced through nucleophilic aromatic substitution, providing numerous pathways to novel compounds. This versatility makes it a key starting material for synthesizing molecules with potential biological activity, such as those targeting specific enzymes or receptors. nih.govnih.gov

Exploration as a Precursor for Drug Development Research

The structure of this compound is a key precursor in the exploration phase of drug development. Its inherent functionalities allow for its incorporation into larger molecules designed to interact with biological targets. G-protein-coupled receptors (GPRs), for example, are a major target class in drug discovery, and agonists for receptors like GPR119 have been developed from pyridone-containing scaffolds as potential treatments for type 2 diabetes. nih.gov The discovery of antidiabetic clinical candidates has emerged from the optimization of such pyridone structures. nih.gov The potential to transform this compound into various derivatives makes it a valuable starting point for generating lead compounds that could be optimized for efficacy and safety in preclinical studies. nih.govmdpi.com

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov this compound is an ideal scaffold for SAR studies. By systematically creating analogues where the chloro, hydroxyl, or carboxylic acid groups are modified or replaced, researchers can probe the specific interactions between the molecule and its biological target.

For example, the chlorine atom can be replaced with other halogens (fluorine, bromine) or small alkyl groups to study the effect of size and electronics on activity. The hydroxyl group's position and acidity can be altered, and the carboxylic acid can be converted into a range of esters or amides. This systematic modification generates data that helps build a comprehensive SAR model, guiding the design of more potent and selective compounds. nih.gov This methodical approach is crucial for optimizing lead compounds into viable drug candidates.

Potential in Material Science Research

The application of nicotinic acid derivatives extends beyond medicine into the realm of material science, particularly in crystal engineering.

Application as a Building Block for Advanced Materials with Specific Properties

The ability of molecules like this compound to form predictable intermolecular interactions, such as hydrogen bonds, makes them attractive building blocks for creating crystalline materials with specific structural motifs. researchgate.netresearchgate.net The interplay between the carboxylic acid, hydroxyl group, and the pyridine nitrogen allows for the formation of robust hydrogen-bonding networks, which dictate the packing of molecules in the solid state. researchgate.net The study of how different hydroxynicotinic acids crystallize reveals that they can exist in various tautomeric forms (hydroxy vs. oxo) and form diverse crystal structures. researchgate.net This suggests that this compound could be used as a ligand to construct metal-organic frameworks (MOFs) or other supramolecular assemblies with tailored porosity, stability, or photophysical properties.

Analytical Chemistry Method Development

While specific analytical methods for the quantitative analysis of this compound are not widely documented in current literature, its characterization would rely on standard analytical techniques. The structural elucidation of related nicotinic acid derivatives is routinely performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. mdpi.comnih.gov For instance, IR spectroscopy can confirm the presence of hydroxyl and carbonyl functional groups, while NMR provides detailed information about the arrangement of atoms within the molecule. researchgate.netnih.gov These established techniques would form the basis for developing more specific and validated analytical methods for its detection and quantification in various matrices.

Use in the Development of Analytical Methods for Detecting Related Compounds in Complex Matrices

While specific applications of this compound as an analytical tool are not extensively documented, its unique structure lends itself to potential uses in the development of sophisticated analytical methods. Its distinct combination of a chlorinated pyridine ring, a carboxylic acid, and a hydroxyl group makes it a candidate for several roles in analytical chemistry.

For instance, it could serve as a valuable internal standard for the quantification of other chlorinated pyridine derivatives or related aromatic acids in complex environmental or biological samples. The presence of a chlorine atom provides a distinct isotopic signature that can be leveraged in mass spectrometry (MS), while the carboxylic acid and hydroxyl groups offer sites for derivatization to enhance chromatographic separation or detection sensitivity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary methods for the analysis of such compounds, where derivatization can improve volatility for GC analysis or ionization efficiency for MS detection. acs.org

Furthermore, this compound could be a scaffold for the synthesis of novel analytical reagents. The carboxylic acid or hydroxyl group could be modified to attach a chromophore or fluorophore, creating a derivatizing agent that reacts selectively with a class of analytes, enabling their detection by UV-Vis or fluorescence spectroscopy. The choice of methodology and the need for such customized reagents are often dictated by the complexity of the sample matrix and the required sensitivity of the assay. acs.org The development of any such method would require rigorous validation to ensure its accuracy, precision, and robustness for routine applications. acs.org

Green Chemistry and Biotechnology Applications

Microbial Conversion for Sustainable Intermediate Synthesis

In the pursuit of sustainable chemical manufacturing, microbial biotransformations offer an environmentally benign alternative to traditional synthetic routes. While the specific microbial conversion of this compound is not yet detailed in the literature, research on related compounds provides a strong basis for its potential in green chemistry.

Studies have shown that certain microorganisms are capable of metabolizing chlorinated pyridine derivatives. For example, the bacterial strain Bradyrhizobiaceae SG-6C has demonstrated the ability to degrade 6-chloronicotinic acid, first converting it to 6-hydroxynicotinic acid, which then enters the nicotinic acid metabolic pathway. researchgate.net This process involves a key dehalogenation step, replacing the chlorine atom with a hydroxyl group. This finding is particularly significant as it points to a potential microbial pathway for the complete mineralization of chlorinated nicotinic acids. researchgate.net

The transformation rate of pyridine derivatives by microbes is known to be dependent on the nature and position of substituents on the pyridine ring. nih.gov Generally, halogenated pyridines are considered more recalcitrant to microbial degradation compared to hydroxypyridines or pyridine carboxylic acids. nih.gov However, the existence of dehalogenating microbes like Bradyrhizobiaceae SG-6C suggests that targeted enzymatic systems could be identified and harnessed for the bioconversion of this compound. Such a process could be used to sustainably synthesize valuable di- or tri-substituted pyridine intermediates, avoiding the harsh reagents and conditions often associated with conventional chemical synthesis.

Table 1: Microbial Degradation of a Related Chlorinated Nicotinic Acid

MicroorganismSubstrateKey Transformation ProductSignificanceCitation
Bradyrhizobiaceae SG-6C6-Chloronicotinic acid6-Hydroxynicotinic acidDemonstrates microbial dehalogenation and subsequent metabolism of a chlorinated nicotinic acid, suggesting a potential pathway for related compounds. researchgate.net

Future Research Opportunities and Challenges for this compound

Addressing Tautomeric Influences on Chemical Reactivity in Solution

A significant challenge and research opportunity for this compound lies in understanding its tautomeric behavior. Hydroxypyridines, including hydroxynicotinic acids, are known to exist in a dynamic equilibrium between different tautomeric forms, most commonly the enol (hydroxy) and keto (oxo or pyridone) forms. acs.orgchemrxiv.org This equilibrium is highly sensitive to the molecular environment, including the solvent polarity and the presence of other substituents on the ring. acs.orgacs.orgelsevierpure.com

For example, detailed studies on the closely related 4-hydroxynicotinic acid have revealed that it can exist in the solid state as either the hydroxy (enol) tautomer or the 4-oxo-1,4-dihydropyridine-3-carboxylic acid (keto) tautomer, depending on the crystallization conditions, leading to multiple polymorphic forms. uky.eduresearchgate.net The two tautomers exhibit different hydrogen bonding patterns and crystal packing. uky.edu

The presence of the electron-withdrawing chlorine atom at the 4-position and the hydroxyl group at the 5-position in this compound is expected to significantly influence the electronic distribution within the pyridine ring, thereby affecting the relative stability of its potential tautomers in solution. Understanding and predicting which tautomer predominates in a given solvent system is crucial, as each form possesses a distinct chemical reactivity, pKa, and set of intermolecular interaction sites. This tautomeric ambiguity presents a challenge for designing predictable synthetic transformations and for understanding its behavior in biological systems. Future research employing techniques like NMR spectroscopy in various solvents, coupled with computational modeling, will be essential to elucidate the tautomeric equilibrium and its impact on the compound's reactivity. elsevierpure.comrsc.org

Deeper Understanding of Structure-Function Relationships at the Molecular Level

The biological activity and chemical utility of this compound are intrinsically linked to its three-dimensional structure and the interplay of its functional groups. A deeper understanding of its structure-function relationship at the molecular level is a key area for future investigation. The specific arrangement of the chloro, hydroxyl, and carboxylic acid groups on the pyridine ring dictates its electronic properties, steric profile, and potential for non-covalent interactions.

Research on a wide family of hydroxypyridine-carboxylic acid derivatives has shown that substituents can induce gradual changes in the aromaticity of the pyridine ring, which in turn influences tautomerism and crystal packing. acs.org In this compound, the hydroxyl and carboxylic acid groups are capable of forming strong intramolecular and intermolecular hydrogen bonds. These interactions are fundamental to its crystal structure and how it might bind to a biological target, such as an enzyme's active site. uky.eduresearchgate.net The chlorine atom, besides its electronic influence, can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in molecular recognition and materials science.

Elucidating the solid-state structure through X-ray crystallography and analyzing its conformational preferences in solution via spectroscopic methods will provide critical insights. This structural data, when correlated with functional assays, can help build predictive models for designing new derivatives with enhanced or specific properties. acs.org

Table 2: Factors Influencing Structure and Function in Hydroxynicotinic Acids

Structural FeatureInfluence on PropertiesKey Research FindingCitation
Tautomerism (Enol vs. Keto)Affects H-bonding, reactivity, and crystal packing.4-Hydroxynicotinic acid exists as different tautomers in different polymorphs. uky.eduresearchgate.net
Ring SubstituentsAlter ring aromaticity, electronic distribution, and tautomeric equilibrium.Substituents can fine-tune the position of protons in keto/enol systems. acs.org
Hydrogen BondingDictates molecular self-assembly and crystal packing motifs.Different oxygen atoms (hydroxyl, carbonyl, carboxylic) act as H-bond acceptors in various polymorphs. uky.edu

Exploration of Novel Enzymatic Transformations and Biosynthetic Routes

The fields of biotechnology and biocatalysis open up exciting avenues for the synthesis and modification of this compound. Future research could focus on discovering and engineering enzymes for novel transformations, leading to more sustainable and efficient chemical processes.

Given the chlorinated nature of the molecule, a key area of exploration is enzymatic dehalogenation. While many halogenated compounds are resistant to degradation, specific enzymes known as dehalogenases have evolved in microorganisms to cleave carbon-halogen bonds. nih.govfrontiersin.org Identifying or engineering a dehalogenase that can selectively remove the chlorine atom from this compound would provide a green route to 5-hydroxynicotinic acid, a valuable building block.

Conversely, the biosynthesis of halogenated natural products is a known phenomenon, involving enzymes such as flavin-dependent halogenases. frontiersin.org Exploring the potential for enzymatic halogenation of a 5-hydroxynicotinic acid precursor could offer a highly selective and environmentally friendly method for synthesizing the target compound. Furthermore, enzymes like laccases, which are known to catalyze the oxidative transformation of chlorophenols, could potentially be used to polymerize or modify this compound. nih.gov Additionally, the well-established enzymatic synthesis of nicotinic acid from 3-cyanopyridine (B1664610) using nitrilases presents another research direction: exploring the biotransformation of a corresponding chlorinated cyanopyridine precursor to produce this compound directly. frontiersin.orgmdpi.com

Q & A

Q. What are the established methods for synthesizing 4-Chloro-5-hydroxynicotinic acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves functionalizing nicotinic acid derivatives through chlorination and hydroxylation. For example:

  • Chlorination: Direct electrophilic substitution on nicotinic acid using reagents like Cl₂ or SOCl₂ under controlled conditions.
  • Hydroxylation: Introducing a hydroxy group via oxidation or hydroxylation of intermediate chlorinated precursors.

Key steps include optimizing reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., acetic acid or DMF) to minimize side reactions. Purity is ensured via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

Crystal Growth: Slow evaporation of a saturated solution in polar solvents (e.g., ethanol/water).

Data Collection: Using a diffractometer (Mo-Kα or Cu-Kα radiation).

Refinement: Software like SHELXL refines atomic coordinates, bond lengths, and angles .

Example Data from Analogous Compounds (5-Chloro-6-hydroxynicotinic acid):

ParameterValue (Å/°)
C-Cl Bond Length1.73
C-OH Bond Length1.36
Dihedral Angle (Cl-OH)12.5°

Advanced Research Questions

Q. How can researchers analyze the tautomeric behavior of this compound in different phases?

Methodological Answer: Tautomeric equilibria (hydroxy vs. oxo forms) are studied via:

  • Experimental:
    • FT-IR Spectroscopy: Detect N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretching bands.
    • X-ray Crystallography: Identify dominant tautomers in the solid state.
  • Computational:
    • Quantum Methods: G3MP2 or CBS-QB3 levels calculate Gibbs free energy differences to predict tautomer dominance in the gas phase .

Example Stability Order (Gas Phase, ΔG):

TautomerRelative Energy (kJ/mol)
Oxo Form (C=O, N-H)0.0 (Reference)
Hydroxy Form (C-OH)+5.2

Q. What methodologies are employed to determine the thermodynamic stability and sublimation energetics of this compound?

Methodological Answer:

  • Enthalpy of Formation (ΔfH°): Measured via micro-combustion calorimetry, where the compound is burned in oxygen, and heat release is quantified.
  • Sublimation Enthalpy (ΔsubH°): Determined using Knudsen effusion, measuring vapor pressure vs. temperature .

Example Thermodynamic Data (5-Chloro-6-hydroxynicotinic acid):

PropertyValue (kJ/mol)
ΔfH° (Crystalline)-512.3 ± 1.8
ΔsubH°98.4 ± 0.7
ΔfH° (Gas Phase)-413.9 ± 2.1

Q. How does the presence of chloro and hydroxy substituents influence enzymatic interactions and inhibition mechanisms?

Methodological Answer: The substituents modulate bioactivity via:

  • Electron-Withdrawing Effects (Cl): Enhances electrophilicity, promoting covalent binding to catalytic residues (e.g., serine in hydrolases).
  • Hydrogen Bonding (OH): Stabilizes enzyme-inhibitor complexes through interactions with active-site residues.

Experimental Workflow:

Kinetic Assays: Measure IC₅₀ values under varying pH and temperature.

Docking Simulations: Use AutoDock Vina to model binding poses.

Mutagenesis Studies: Identify critical residues for inhibition .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: B3LYP/cc-pVTZ optimizes transition states and calculates activation energies.
  • NBO Analysis: Evaluates charge distribution to identify reactive sites (e.g., Cl substitution at C4) .

Example Reactivity Metrics:

ReactionActivation Energy (kJ/mol)
Cl → OH Substitution85.3
Cl → NH₂ Substitution92.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.